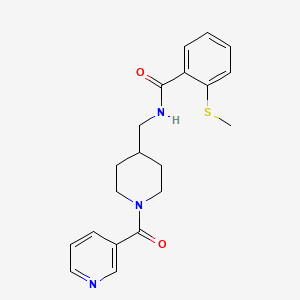

2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, also known as MNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTB is a derivative of the benzamide class of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- Adam et al. (2016) described the synthesis and characterization of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. They used techniques like X-ray crystallography and spectroscopic methods for characterization, revealing its potential as a rigid molecule due to internal hydrogen bonding (Adam et al., 2016).

Antimicrobial Properties:

- Limban et al. (2011) investigated the antimicrobial properties of new acylthiourea derivatives, which showed activity against various bacterial and fungal strains. The study suggests the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).

Biological Activities in Cancer and Influenza:

- Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

- Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, exhibiting promising anticancer activity against several human cancer cell lines (Tiwari et al., 2017).

Antibacterial Activity Against Mycobacterium Species:

- Okachi et al. (1985) synthesized analogues of 2,2'-dithiobis(benzamide) and tested them for antibacterial activity against Mycobacterium tuberculosis, including resistant strains. They found structure-activity relationships in the series depending on the alkyl carbon chain length (Okachi et al., 1985).

Chemical and Pharmacological Studies:

- Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound similar in structure, highlighting its potential as an anticancer drug due to its ability to inhibit histone deacetylases (Zhou et al., 2008).

- Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which could be significant in cancer therapy (Borzilleri et al., 2006).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-26-18-7-3-2-6-17(18)19(24)22-13-15-8-11-23(12-9-15)20(25)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSDRMOFLMJDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)

![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)

![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)

![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)